Phenol, 4,4'-(1-(2-(acetyloxy)ethylidene)-2-ethylidene-1,2-ethanediyl)bis-, diacetate

Beschreibung

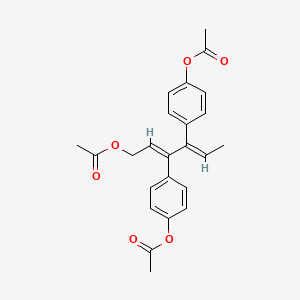

The compound Phenol, 4,4'-(1-(2-(acetyloxy)ethylidene)-2-ethylidene-1,2-ethanediyl)bis-, diacetate is a bisphenol derivative with a complex ethylene/ethylidene backbone. Structurally, it features:

- Two phenyl rings substituted with acetyloxy (-OAc) groups.

- A central ethanediyl bridge modified by 1-(2-(acetyloxy)ethylidene) and 2-ethylidene substituents.

These compounds are often studied for estrogenic activity or as intermediates in polymer synthesis .

Eigenschaften

CAS-Nummer |

71113-05-8 |

|---|---|

Molekularformel |

C24H24O6 |

Molekulargewicht |

408.4 g/mol |

IUPAC-Name |

[(2E,4E)-3,4-bis(4-acetyloxyphenyl)hexa-2,4-dienyl] acetate |

InChI |

InChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5+,24-14+ |

InChI-Schlüssel |

IXMLDOABYANMNR-BWSSQAJNSA-N |

Isomerische SMILES |

C/C=C(\C1=CC=C(C=C1)OC(=O)C)/C(=C/COC(=O)C)/C2=CC=C(C=C2)OC(=O)C |

Kanonische SMILES |

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

The synthesis typically begins with phenylacetylene derivatives or related aromatic precursors that contain phenolic groups amenable to acetylation. Acetylating agents such as acetic anhydride or acetyl chloride are employed to introduce the acetoxy groups. Additionally, ethylidene diacetate or related intermediates may be used to build the ethylidene-bridged bisphenol structure.

Catalysts and Reaction Environment

Catalysts such as palladium or copper complexes are often utilized to facilitate the formation of the conjugated diene system through coupling reactions. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis of acetyl groups. Temperature and pressure are carefully optimized, with typical reaction times ranging from 1 to 10 hours depending on the scale and catalyst system.

Industrial Scale Considerations

In industrial production, continuous flow reactors or large-scale batch reactors are employed to enhance efficiency and yield. Parameters such as catalyst concentration, temperature (often between 50–150 °C), and pressure (ranging from atmospheric to several atmospheres) are optimized to minimize by-products and maximize purity. The use of co-catalysts and promoters, including organo-nitrogen compounds and halide sources, has been reported to improve selectivity and catalyst longevity.

Key Preparation Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of ethylidene diacetate intermediate | Carbon monoxide and hydrogen gas react with methyl acetate or dimethyl ether in presence of molybdenum-nickel catalyst and methyl iodide promoter | Liquid or vapor phase; 25–3000 psi; 0.05–20 hours reaction time |

| 2 | Coupling of phenylacetylene derivatives with ethylidene diacetate | Palladium or copper catalyzed coupling under anhydrous conditions | Controlled temperature and inert atmosphere |

| 3 | Acetylation of phenolic hydroxyl groups | Reaction with acetic anhydride or acetyl chloride in presence of base or acid catalyst | Room temperature to mild heating |

| 4 | Purification | Column chromatography or recrystallization | Ensures high purity and removal of side products |

Detailed Research Findings

Ethylidene Diacetate Synthesis

A patented process describes the preparation of ethylidene diacetate by carbonylation of methyl acetate or dimethyl ether with carbon monoxide and hydrogen in the presence of a molybdenum-nickel catalyst system and methyl iodide as a promoter. This reaction proceeds under anhydrous conditions, either in vapor or liquid phase, with liquid phase preferred for better control. The process yields ethylidene diacetate alongside acetic acid as a co-product, which can be recycled to methyl acetate, enhancing process sustainability. Reaction parameters such as pressure (5–5000 psi), temperature, and catalyst composition are critical for optimizing yield and selectivity.

Coupling and Acetylation

The coupling of phenylacetylene derivatives to form the bisphenol backbone involves palladium or copper catalysis, facilitating the formation of the conjugated diene system. Subsequent acetylation of phenolic hydroxyl groups is achieved using acetic anhydride or acetyl chloride, often under mild heating and in the presence of a base catalyst to ensure complete conversion to the diacetate form. Purification by column chromatography or recrystallization yields the final compound with high purity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst | Pd or Cu complexes; Mo-Ni for carbonylation | Catalyst choice affects reaction rate and selectivity |

| Temperature | 50–150 °C | Controlled to prevent decomposition |

| Pressure | 25–3000 psi (for carbonylation) | Higher pressure favors carbonylation efficiency |

| Reaction Time | 1–10 hours | Dependent on scale and catalyst system |

| Solvent | Anhydrous organic solvents | Prevents hydrolysis of acetyl groups |

| Purification | Column chromatography, recrystallization | Ensures removal of impurities |

Notes on Reaction Mechanisms and Optimization

- The carbonylation step to produce ethylidene diacetate is sensitive to halide concentration and the presence of organo-nitrogen promoters, which enhance catalyst activity and stability.

- The coupling reaction forming the conjugated diene system is typically a cross-coupling mechanism facilitated by palladium or copper catalysts.

- Acetylation must be carefully controlled to avoid over-acetylation or hydrolysis; anhydrous conditions and stoichiometric control of acetylating agents are essential.

- Industrial processes often recycle co-products such as acetic acid to improve overall efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

The biological activities of this compound are attributed to its phenolic structure and acetoxy groups. Key mechanisms include:

- Antioxidant Properties : The compound exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or metabolic pathways, potentially offering therapeutic benefits for conditions such as diabetes and cancer.

- Cell Signaling Modulation : The compound can influence signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Research studies have demonstrated various applications of Phenol, 4,4'-(1-(2-(acetyloxy)ethylidene)-2-ethylidene-1,2-ethanediyl)bis-, diacetate in medicinal chemistry:

- Anticancer Activity : A study published in a peer-reviewed journal highlighted the compound's potential in inhibiting cancer cell growth through its antioxidant properties and ability to modulate cell signaling pathways .

- Anti-inflammatory Effects : Another research indicated that the compound could reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory drugs .

- Organic Synthesis Applications : The compound is also explored for its utility in organic synthesis as a versatile intermediate for creating other complex molecules .

Wirkmechanismus

The mechanism of action of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL involves its interaction with molecular targets and pathways. The acetoxy groups and conjugated diene system may play a role in its reactivity and biological activity. Detailed studies on its mechanism of action would require experimental data and computational modeling.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The table below compares the target compound with structurally related bisphenol derivatives:

Key Observations

Substituent Effects: Acetyloxy vs. Fluorine Substitution: Bifluranol’s fluorine atoms improve receptor-binding affinity but may elevate toxicity risks .

Backbone Modifications :

- Ethanediyl vs. Ethenediyl : The ethenediyl linkage in CAS 54208-26-3 introduces rigidity, whereas ethylidene groups (e.g., in Dienestrol diacetate) allow conformational flexibility, affecting molecular interactions .

Toxicity Profile :

- Dienestrol diacetate exhibits reproductive toxicity (e.g., TDLo = 8 µg/kg in mice), likely due to estrogenic activity . The target compound’s additional acetyloxyethylidene group may alter metabolic pathways, necessitating further toxicological studies.

Biologische Aktivität

Phenol, 4,4'-(1-(2-(acetyloxy)ethylidene)-2-ethylidene-1,2-ethanediyl)bis-, diacetate is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H22O4

- Molecular Weight : 350.41 g/mol

- CAS Number : 71113-05-8

This compound features multiple functional groups that may contribute to its biological activity, including acetyloxy and phenolic structures.

Mechanisms of Biological Activity

The biological activity of phenolic compounds is often attributed to their antioxidant properties, ability to modulate enzymatic activities, and influence on cell signaling pathways. The specific mechanisms for this compound include:

- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, which helps protect cells from oxidative stress.

- Enzyme Inhibition : Some studies suggest that phenolic compounds can inhibit enzymes involved in inflammatory processes or metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes or cancer.

- Cell Signaling Modulation : These compounds may influence signaling pathways associated with cell proliferation and apoptosis, which are critical in cancer research.

Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity. A study found that derivatives of phenol can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cells .

Anti-inflammatory Effects

Phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action is crucial in conditions such as arthritis and cardiovascular diseases .

Antimicrobial Activity

Some derivatives of phenolic compounds possess antimicrobial properties. For instance, studies have demonstrated that certain phenolic structures can inhibit bacterial growth by disrupting cell membranes or interfering with metabolic processes .

Case Studies

-

Antioxidant Efficacy in Cell Cultures

- A study evaluated the antioxidant capacity of various phenolic compounds, including derivatives similar to the target compound. Results indicated a significant reduction in oxidative stress markers in treated cell cultures compared to controls.

-

Anti-inflammatory Mechanisms

- In a controlled trial involving animal models, administration of phenolic compounds showed a marked decrease in inflammatory markers following induced inflammation. This suggests a potential therapeutic role in inflammatory diseases.

-

Antimicrobial Testing

- Laboratory tests conducted on bacterial strains revealed that certain phenolic derivatives inhibited growth effectively at specific concentrations, indicating potential applications in developing antimicrobial agents.

Data Summary Table

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires careful selection of reaction conditions and purification methods. Key steps include:

- Catalyst Selection : Use acid catalysts (e.g., acetic acid) to promote esterification of phenolic hydroxyl groups, as seen in analogous bisphenol diacetate syntheses .

- Solvent Systems : Employ polar aprotic solvents (e.g., ethyl acetate) to enhance reaction efficiency, followed by crystallization for purification .

- Reflux Conditions : Monitor reaction progress via thin-layer chromatography (TLC) to determine optimal reflux duration, typically 24–72 hours under inert atmospheres .

- Purification : Use silica gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 10:1 to 1:1) to isolate intermediates. Final purification may involve semi-preparative HPLC with C18 columns .

Basic: Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?

Answer:

Core techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify acetyloxy groups (δ ~2.3 ppm for CH₃, δ ~170 ppm for carbonyl) and ethylidene protons (δ ~5.5–6.5 ppm for vinyl protons). Use HMBC correlations to confirm connectivity between phenolic rings and ethylidene bridges .

- COSY : Trace spin systems to resolve overlapping signals in aromatic/ethylidene regions .

- HRMS : Confirm molecular formula via exact mass (e.g., [M+H]⁺ or [M−H]⁻ ions) with <5 ppm error .

- UV Spectroscopy : Detect conjugated systems (e.g., π→π* transitions in ethylidene groups) at ~250–300 nm .

Advanced: How can stereochemical ambiguities in the ethylidene/acetyloxy substituents be resolved?

Answer:

Combined experimental and computational approaches are essential:

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for structurally related phenolic derivatives .

- ECD Spectroscopy : Compare experimental electronic circular dichroism spectra with density functional theory (DFT)-calculated spectra for possible stereoisomers. For example, Confab software with MMFF94 force fields can model low-energy conformers .

- NOESY/ROESY : Detect spatial proximity between protons (e.g., ethylidene CH₃ and aromatic protons) to infer relative stereochemistry .

Advanced: What methodologies are recommended for evaluating bioactivity, such as cytotoxicity or enzyme inhibition?

Answer:

- Cytotoxicity Assays :

- Use human cancer cell lines (e.g., HeLa, HL60, Huh-7) and measure IC₅₀ values via MTT assays. For example, related phenolic compounds showed IC₅₀ values of 5.7–9.6 µM .

- Include non-cancerous cell lines (e.g., HL7702) to assess selectivity .

- COX-2 Inhibition :

- Perform in vitro enzymatic assays using purified COX-2 and colorimetric detection of prostaglandin metabolites. IC₅₀ values <10 µM (e.g., 3.3 µM for compound 6 in ) indicate potent inhibition.

- Dose-Response Analysis : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values from triplicate experiments .

Intermediate: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmospheres. Acetate esters typically degrade at 200–300°C .

- HPLC Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via peak area reduction in reversed-phase HPLC .

- Kinetic Studies : Calculate hydrolysis rate constants (k) for acetyloxy groups using first-order kinetics models .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation, methoxy groups) to assess impacts on bioactivity. For example, fluorophenyl derivatives in quinoline-based compounds showed enhanced cytotoxicity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 active site). Validate docking poses with molecular dynamics simulations .

- QSAR Modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioactivity data to predict optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.